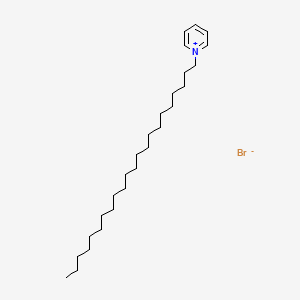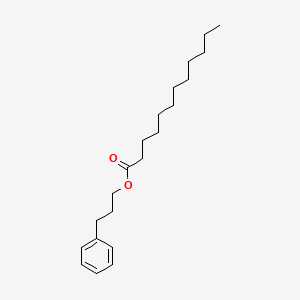
3-phenylpropyl Dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpropyl Dodecanoate is an ester compound formed from the reaction between 3-phenylpropanol and dodecanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which combines the properties of both its parent alcohol and acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpropyl Dodecanoate typically involves the esterification reaction between 3-phenylpropanol and dodecanoic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylpropyl Dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 3-phenylpropanol and dodecanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: 3-phenylpropanol and dodecanoic acid.
Reduction: 3-phenylpropanol.
Transesterification: A different ester and alcohol.
Aplicaciones Científicas De Investigación
3-Phenylpropyl Dodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters with various pharmaceutical compounds.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor and taste.
Mecanismo De Acción
The mechanism of action of 3-Phenylpropyl Dodecanoate involves its interaction with specific molecular targets and pathways. The ester bond in the compound can be hydrolyzed by esterases, releasing the active alcohol and acid components. These components can then interact with various biological targets, leading to their observed effects. For example, the antimicrobial activity of the compound may be due to the disruption of microbial cell membranes by the released dodecanoic acid.
Comparación Con Compuestos Similares
3-Phenylpropyl Dodecanoate can be compared with other similar compounds such as:
3-Phenylpropyl Acetate: This ester has a shorter carbon chain and different physical properties compared to this compound.
Dodecyl Acetate: This compound has a similar carbon chain length but lacks the phenyl group, resulting in different chemical and biological properties.
Phenylpropyl Laurate: This ester has a similar structure but with a different acid component, leading to variations in its applications and reactivity.
Propiedades
Número CAS |
85733-01-3 |
|---|---|
Fórmula molecular |
C21H34O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
3-phenylpropyl dodecanoate |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-13-18-21(22)23-19-14-17-20-15-11-10-12-16-20/h10-12,15-16H,2-9,13-14,17-19H2,1H3 |
Clave InChI |
PBKOHDPJEKKCGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
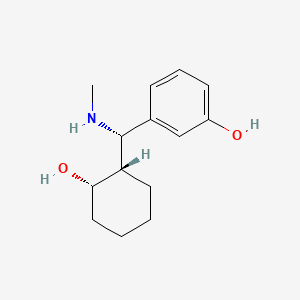
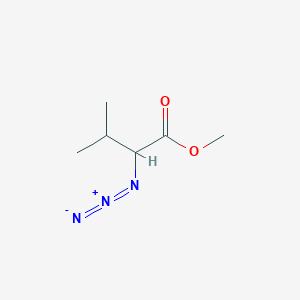
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
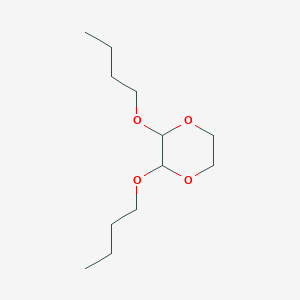
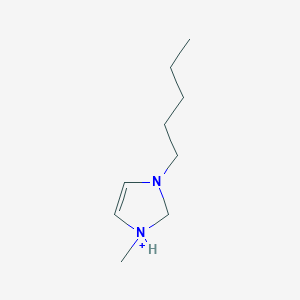
![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)
